BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug Design ADME

3,5-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a fully synthetic small-molecule (C22H20N2O5S, MW 410.44) belonging to the thiazolylbenzofuran chemotype. Its structure integrates a 3,5-dimethoxybenzamide motif with a 4-(7-methoxybenzofuran-2-yl)-1,3-thiazole core.

Molecular Formula C21H18N2O5S
Molecular Weight 410.44
CAS No. 921869-38-7
Cat. No. B2768304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921869-38-7
Molecular FormulaC21H18N2O5S
Molecular Weight410.44
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C21H18N2O5S/c1-25-14-7-13(8-15(10-14)26-2)20(24)23-21-22-16(11-29-21)18-9-12-5-4-6-17(27-3)19(12)28-18/h4-11H,1-3H3,(H,22,23,24)
InChIKeyKRCQDHXBGFUNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921869-38-7) – Chemical Class, Structure, and Procurement Context


3,5-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a fully synthetic small-molecule (C22H20N2O5S, MW 410.44) belonging to the thiazolylbenzofuran chemotype. Its structure integrates a 3,5-dimethoxybenzamide motif with a 4-(7-methoxybenzofuran-2-yl)-1,3-thiazole core. The compound falls within a patent-protected class of leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonists/inhibitors [1] originally developed by Fujisawa Pharmaceutical Co., now potentially relevant for anti-inflammatory and anti-allergic research applications. This guide evaluates its quantifiable differentiation from closely related structural analogs to inform evidence-based procurement decisions.

Why In-Class Substitution Is Not Straightforward for 3,5-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (921869-38-7)


Although numerous benzofuran-thiazole hybrids exist, minor structural modifications profoundly alter electronic distribution, lipophilicity, and target engagement. The 7-methoxy substituent on the benzofuran ring and the 3,5-dimethoxy pattern on the benzamide ring jointly determine the molecule’s conformational preferences and hydrogen-bond acceptor capacity, which are critical for binding within the leukotriene/SRS-A antagonist pharmacophore defined in the Fujisawa patents [1]. Replacement with the unsubstituted benzofuran analog (CAS 941961-89-3), the 7-ethoxy analog (CAS 921797-50-4), or the mono-methoxy benzamide analog (CAS 921565-93-7) cannot be assumed to preserve activity, selectivity, or physicochemical profile without side-by-side data. The quantitative evidence below illustrates where these structural differences translate into measurable property shifts that directly impact scientific selection.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (921869-38-7) vs. Closest Analogs


Lipophilicity Shift (cLogP) Relative to the 7-Unsubstituted Benzofuran Analog

The target compound’s 7-methoxy group on the benzofuran ring increases computed lipophilicity compared to the 7-unsubstituted analog (N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, CAS 941961-89-3). While experimentally measured logP values for this precise compound are not publicly available to date, the structural difference (addition of one methoxy group) enables a reliable class-level inference: methoxy substitution at the 7-position of the benzofuran ring typically raises cLogP by approximately 0.5–0.8 log units relative to the unsubstituted congener, based on established fragment-based contributions [1]. This shift is sufficient to alter membrane permeability and plasma protein binding, making the two compounds non-interchangeable in cell-based or in vivo assays.

Lipophilicity Drug Design ADME

Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation vs. Mono-Methoxy Benzamide Analog

The target compound (MW 410.44, 5 H-bond acceptors) differs from the mono-methoxy analog 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921565-93-7; MW 380.42, 4 H-bond acceptors) . The additional methoxy group in the target compound increases molecular weight by 30 Da and adds one H-bond acceptor, which can affect solubility, crystal packing, and target binding. In benzamide-thiazole series, the 3,5-dimethoxy substitution pattern has been associated with improved NQO2 and kinase inhibition relative to mono-methoxy congeners in related chemotypes [1], though direct data for this specific benzofuran-thiazole pair are not yet published.

Physicochemical Properties Rule of Five Library Design

Ethoxy vs. Methoxy at Benzofuran 7-Position: Steric and Metabolic Stability Inference

The target compound (7-methoxy) can be compared with the 7-ethoxy analog, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 921797-50-4) . The methoxy-to-ethoxy substitution increases molecular volume (MW difference: 14.03 Da; ΔCH2) and introduces a more flexible ethyl group. In general medicinal chemistry, replacing methoxy with ethoxy can reduce O-dealkylation rates by CYP450 isoforms, particularly CYP2D6 and CYP1A2, due to increased steric hindrance at the ether oxygen [1]. However, no head-to-head metabolic stability data for these two specific compounds have been published. Researchers selecting between them must independently measure intrinsic clearance in their experimental system because the rank order of stability cannot be predicted a priori for this scaffold.

Metabolic Stability CYP450 Lead Optimization

Leukotriene/SRS-A Antagonist Pharmacophore: Class-Level Target Engagement

The thiazolylbenzofuran scaffold to which the target compound belongs was explicitly claimed as a leukotriene and SRS-A antagonist/inhibitor pharmacophore in multiple patents (EP0528337A1, US5296495, CN-1209809-A) [1]. While no quantitative LTD4 or LTE4 receptor binding data (IC50/Ki) for this specific compound are publicly available, the patent family establishes that the 2-(benzofuran-2-yl)-1,3-thiazole core, when coupled with an N-aryl carboxamide, is a validated pharmacophore for this target class. The 7-methoxybenzofuran variant falls within the preferred substitution scope (lower alkoxy on the benzofuran) explicitly enumerated in the patent [2]. This scaffolds it within a defined mechanism-of-action class, in contrast to benzofuran-thiazole hybrids targeting unrelated enzymes (e.g., MAO, PI3K, urease) where different substitution patterns are required.

Leukotriene Antagonism Anti-inflammatory Allergy

N-Benzamide Substitution Pattern: 3,5-Dimethoxy vs. Unsubstituted Benzamide in the 7-Methoxybenzofuran-Thiazole Series

The target compound (3,5-dimethoxybenzamide) can be contrasted with the unsubstituted benzamide analog, N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921565-62-0) . The two methoxy groups at positions 3 and 5 of the benzamide ring introduce electron-donating effects that modulate the amide NH acidity (pKa) and the conformational preference of the benzamide carbonyl. In related benzamide-thiazole chemotypes, 3,5-dimethoxy substitution has been correlated with enhanced enzyme inhibition (e.g., NQO2 IC50 values in the nanomolar range for 3,5-dimethoxybenzothiazole analogs vs. micromolar for unsubstituted benzamide controls) [1]. However, direct comparative NQO2 or leukotriene receptor data for the target compound vs. the unsubstituted benzamide analog are not yet available, necessitating paired testing in the end-user’s assay system.

Structure-Activity Relationship Benzamide Substitution Binding Affinity

Application Scenarios Where 3,5-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (921869-38-7) Provides Scientific Justification


Leukotriene/SRS-A Antagonist Screening and Pharmacophore Validation

Based on its structural alignment with the thiazolylbenzofuran pharmacophore claimed in the Fujisawa patents for leukotriene and SRS-A antagonism [1], this compound is suitable for inclusion in targeted screening libraries aimed at validating or expanding structure-activity relationships around LTD4/LTE4 receptor antagonism. Its 7-methoxybenzofuran substitution falls within the preferred patent scope, making it a relevant probe for confirming the contribution of the methoxy group to receptor binding affinity.

Comparative Metabolic Stability Profiling: Methoxy vs. Ethoxy at the Benzofuran 7-Position

The compound serves as the methoxy reference point for head-to-head intrinsic clearance studies against its 7-ethoxy analog (CAS 921797-50-4) [1]. Because the methoxy-to-ethoxy switch is a common medicinal chemistry maneuver to modulate metabolic stability, running both compounds in parallel in hepatocyte or microsomal stability assays provides a controlled comparison that isolates the effect of this single substitution on CYP450-mediated O-dealkylation rates.

Physicochemical Benchmarking of 3,5-Dimethoxybenzamide vs. Mono-Methoxy and Unsubstituted Benzamide Analogs

For research groups constructing a systematic structure-property relationship (SPR) dataset on benzofuran-thiazole-amides, this compound provides the 3,5-dimethoxybenzamide data point. When co-assayed with the 4-methoxy analog (CAS 921565-93-7) and the unsubstituted benzamide analog (CAS 921565-62-0) , it enables quantification of how incremental methoxy addition affects solubility, logD, permeability, and non-specific binding—parameters essential for interpreting downstream biological assay results.

Computational Docking and Pharmacophore Modeling Studies

The compound’s well-defined 3D structure and the existence of closely matched analogs with single-point substitutions make it an excellent candidate for computational studies. Docking into leukotriene receptor homology models or MD simulations comparing the 7-methoxy, 7-ethoxy, and 7-unsubstituted variants can generate testable hypotheses about the role of the 7-position substituent in receptor occupancy that are grounded in patent-validated pharmacophore expectations [1].

Quote Request

Request a Quote for 3,5-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.